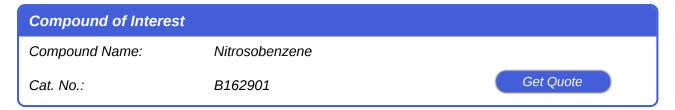


An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosobenzene

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For Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene (C₆H₅NO) is an aromatic organic compound that serves as a pivotal intermediate in organic synthesis and possesses unique chemical characteristics. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior. This information is intended to be a valuable resource for professionals in research, chemical sciences, and drug development.

Physical Properties of Nitrosobenzene

Nitrosobenzene is a fascinating molecule that exhibits a characteristic monomer-dimer equilibrium. In the solid state or at high concentrations, it typically exists as a pale yellow diamagnetic dimer (azobenzene dioxide).[1] In dilute solutions or at elevated temperatures, the equilibrium shifts towards the deep green, monomeric form.[1] This equilibrium is a key feature of its physical and chemical behavior. The monomeric form can be isolated as lustrous, dark green crystals by sublimation.[1]

The quantitative physical properties of **nitrosobenzene** are summarized in the table below for easy reference.



Property	Value	Source(
Molecular Formula	C ₆ H ₅ NO	[1][2]
Molar Mass	107.112 g·mol ^{−1}	
Appearance	Dark green solid (monomer); Pale yellow solid (dimer)	
Melting Point	65 to 69 °C (149 to 156 °F; 338 to 342 K)	-
Boiling Point	59 °C (138 °F; 332 K) at 18 mmHg	-
Solubility in water	Low / Slightly soluble	_
Solubility in other solvents	Soluble in organic solvents like ethanol, ether, and chloroform.	-
Magnetic Susceptibility (χ)	-59.1·10 ⁻⁶ cm³/mol	-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **nitrosobenzene**.



Spectrum	Key Features	Source(s)
UV-Vis	The UV spectrum shows a band with an origin at 30,260 cm $^{-1}$ (in solid argon), assigned to the $S_0 \rightarrow S_2$ transition. The visible absorption band is characteristic of the monomeric form.	
¹H NMR (in CDCl₃)	Signals appear at approximately 7.907 ppm and in the range of 7.20 to 7.75 ppm.	_
¹ H NMR (in CCl ₄)	Signals appear at approximately 7.813 ppm, 7.547 ppm, and 7.610 ppm.	_

Chemical Properties and Reactivity

Nitrosobenzene is a versatile reagent in organic synthesis due to the reactivity of the nitroso group. It can act as a Lewis base, forming complexes with metals where the nitrogen atom is the basic site.

Key chemical reactions involving **nitrosobenzene** include:

- Reduction: Nitrosobenzene can be readily reduced to form aniline (C₆H₅NH₂).
- Oxidation: It can be oxidized to nitrobenzene (C₆H₅NO₂).
- Diels-Alder Reactions: The monomeric form of nitrosobenzene acts as a dienophile and undergoes Diels-Alder reactions with dienes.
- Condensation Reactions: It condenses with compounds containing active methylene groups and with amines.
 - Mills Reaction: Condensation with anilines yields azobenzene derivatives.



- Ehrlich-Sachs Reaction: Condensation with benzyl cyanide produces an imine.
- Bamberger Rearrangement: While not a direct reaction of nitrosobenzene, the related compound phenylhydroxylamine rearranges in the presence of strong aqueous acid to form 4-aminophenol. Phenylhydroxylamine is an intermediate in the reduction of nitrobenzene and the synthesis of nitrosobenzene.

Experimental Protocols

Detailed methodologies for key experiments involving **nitrosobenzene** are provided below.

Synthesis of Nitrosobenzene from Nitrobenzene

This procedure involves the reduction of nitrobenzene to phenylhydroxylamine, followed by insitu oxidation.

Materials:

- Nitrobenzene
- · Ammonium chloride
- Zinc dust (90%)
- Concentrated sulfuric acid
- · Sodium dichromate dihydrate
- Water
- Ice

Procedure:

- A mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water is vigorously stirred in a 5-gallon crock.
- 372 g (5.15 moles) of zinc dust is added in small portions over 5 minutes. The temperature of the reaction will rise.



- After the main reaction subsides, the mixture is stirred for an additional 10 minutes and then filtered. The filtrate contains β-phenylhydroxylamine.
- To the cold solution of β-phenylhydroxylamine, a cold solution of sulfuric acid (750 ml of concentrated acid with sufficient ice to lower the temperature to -5°C) is added with stirring.
- An ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water is added rapidly.
- After 2 to 3 minutes, the straw-colored precipitate of nitrosobenzene is collected on a Büchner funnel and washed with 1 l of water.
- The crude **nitrosobenzene** is purified by steam distillation. The distillate is collected in a receiver cooled by ice.
- The purified **nitrosobenzene** is finely ground, washed with water until the washings are no longer brown, and dried.

Synthesis of Nitrosobenzene from Aniline

This method utilizes an oxidation reaction.

Materials:

- Aniline
- · Zirconium hydroxide catalyst
- Mesitylene
- 30% Hydrogen peroxide solution

Procedure:

- Add 3.0 g of zirconium hydroxide catalyst to a 250 mL container.
- Add 9.3 g of aniline and 46.5 g of mesitylene.
- While stirring at 30°C, slowly add 0.3 mol of hydrogen peroxide (30 mL of a 30% solution).



- Allow the reaction to proceed for 1 hour.
- Filter the mixture, then purify the product by distillation and recrystallization to obtain **nitrosobenzene**.

Reduction of Nitrobenzene to Aniline

This is a common and important reaction in industrial chemistry.

Materials:

- Nitrobenzene
- Granulated tin
- Concentrated hydrochloric acid

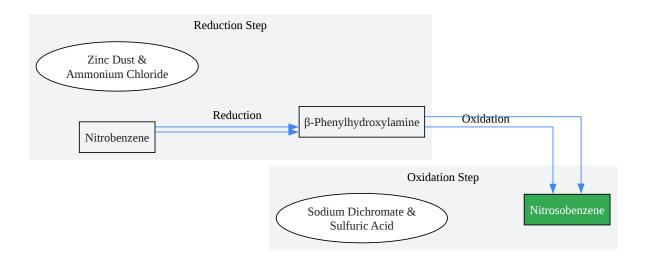
Procedure:

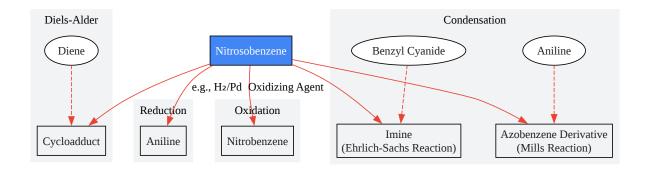
- In a 1 L two-neck round-bottom flask, add 25 g of nitrobenzene and 50 g of granulated tin.
- · Connect a reflux condenser.
- Over a period of 30 minutes, add 125 cc of concentrated hydrochloric acid in 10 cc increments while stirring vigorously. If the reaction does not start, gentle heating may be required. The reaction is exothermic and may need to be controlled by cooling.
- After all the acid has been added, heat the flask on a boiling water bath for 30-60 minutes until the odor of nitrobenzene disappears.
- The resulting product is an aniline salt, which can be treated with a base to liberate free aniline.

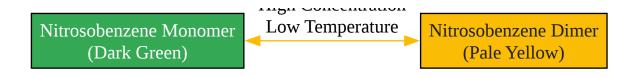
Visualizations

The following diagrams illustrate key workflows and reaction pathways related to **nitrosobenzene**.









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References

- 1. Nitrosobenzene Wikipedia [en.wikipedia.org]
- 2. CAS 586-96-9: Nitrosobenzene | CymitQuimica [cymitquimica.com]
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